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Azide-phenylalanine hydrochloride

Cat. No.: B12430034
M. Wt: 242.66 g/mol
InChI Key: JLAUMXKZFHUSPQ-QRPNPIFTSA-N
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Description

Significance as a Bioorthogonal Unnatural Amino Acid (UAA)

Azide-phenylalanine is classified as a bioorthogonal unnatural amino acid (UAA). This means it possesses a chemical handle, the azide (B81097) group, that is inert to the vast majority of biological molecules but can be made to react selectively with a specific partner, typically an alkyne, under mild conditions. medchem101.com This "click chemistry" reaction allows for the specific labeling and modification of proteins. medchem101.cominvivochem.commedchemexpress.comresearchgate.netmedchemexpress.com The small size of the azide group helps to minimize any disruption to the natural structure and function of the protein it is incorporated into. nih.gov

The bioorthogonal nature of azide-phenylalanine is crucial for its utility. researchgate.netnih.gov It enables researchers to introduce functionalities into proteins within the complex environment of living cells without interfering with native biochemical processes. medchem101.comnih.gov This has opened up new avenues for studying protein dynamics, interactions, and localization in their natural context. nih.govnih.gov

Role in Expanding the Chemical and Functional Repertoire of Proteins

The site-specific incorporation of azide-phenylalanine into proteins expands their chemical and functional capabilities beyond what is offered by the 20 canonical amino acids. nih.govbaseclick.eubenthamscience.com This technology allows for the introduction of a wide array of functionalities into a protein of interest. baseclick.eu For instance, fluorescent dyes can be attached to visualize protein localization and trafficking within cells. nih.govbaseclick.euchemimpex.com Affinity tags can be introduced to facilitate the purification and identification of protein binding partners. medchem101.com Furthermore, the incorporation of azide-phenylalanine can be used to create novel protein-based biomaterials with tailored properties. nih.gov

This expansion of the genetic code provides a powerful platform for protein engineering, enabling the design of proteins with novel catalytic activities, enhanced stability, or the ability to participate in new binding interactions. nih.govbenthamscience.com

Historical Context of Site-Specific Incorporation into Biological Systems

The ability to site-specifically incorporate unnatural amino acids like azide-phenylalanine into proteins is a relatively recent advancement in molecular biology. A key breakthrough was the development of orthogonal aminoacyl-tRNA synthetase/tRNA pairs. nih.govnih.gov These engineered enzyme-tRNA duos function independently of the cell's natural protein synthesis machinery. The engineered synthetase is designed to specifically recognize the unnatural amino acid and attach it to its cognate tRNA. This tRNA, in turn, is engineered to recognize a unique codon, typically a "stop" codon like the amber codon (UAG), that has been introduced at the desired site in the gene encoding the protein of interest. nih.govnih.gov

The first successful incorporation of para-azido-L-phenylalanine (pAzF) into proteins was achieved using an orthogonal translation system derived from Methanocaldococcus jannaschii. nih.gov This pioneering work paved the way for the widespread use of pAzF and other UAAs in a variety of organisms, including bacteria, yeast, and mammalian cells. nih.gov Initially, a significant challenge was the low efficiency of UAA incorporation due to the cell membrane's resistance to their uptake. nih.gov However, methods have since been developed to improve cell permeability and increase the yield of proteins containing the desired unnatural amino acid. nih.gov Another issue that has been addressed is the partial reduction of the azide group to an amine within the cell, which can be reversed through a pH-tunable diazotransfer reaction. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClN4O2 B12430034 Azide-phenylalanine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11ClN4O2

Molecular Weight

242.66 g/mol

IUPAC Name

(2S)-2-amino-3-(3-azidophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H10N4O2.ClH/c10-8(9(14)15)5-6-2-1-3-7(4-6)12-13-11;/h1-4,8H,5,10H2,(H,14,15);1H/t8-;/m0./s1

InChI Key

JLAUMXKZFHUSPQ-QRPNPIFTSA-N

Isomeric SMILES

C1=CC(=CC(=C1)N=[N+]=[N-])C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC(=CC(=C1)N=[N+]=[N-])CC(C(=O)O)N.Cl

Origin of Product

United States

Physicochemical Properties

The distinct physicochemical properties of Azide-phenylalanine (hydrochloride) are fundamental to its application in chemical biology.

PropertyValueSource
Chemical Formula C₉H₁₁ClN₄O₂ glpbio.com
Molecular Weight 242.66 g/mol glpbio.com
IUPAC Name (2S)-2-amino-3-(4-azidophenyl)propanoic acid hydrochloride lumiprobe.com
CAS Number 34670-43-4 invivochem.combaseclick.eu
Physical State Off-white to brownish crystalline powder baseclick.euchemimpex.com
Solubility Soluble in water, DMSO, and DMF. lumiprobe.com Also soluble at 5% in 80% acetic acid. baseclick.eu The solubility of phenylalanine, and by extension its derivatives, increases significantly at pH values above 10 or below 2. researchgate.net It can be dissolved in 0.1M NaOH or 0.1M HCl. researchgate.net

Genetic Code Expansion and Protein Incorporation of Azide Phenylalanine Hydrochloride

The site-specific incorporation of Azide-phenylalanine into a growing polypeptide chain is made possible through the strategic reassignment of a codon, typically the amber stop codon (UAG). This process relies on the development of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that functions independently of the host cell's endogenous translational machinery.

Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pair Engineering

The cornerstone of Azide-phenylalanine incorporation is the creation of a dedicated enzyme and its cognate tRNA. This pair must be "orthogonal," meaning the engineered synthetase charges only the engineered tRNA with Azide-phenylalanine, and the engineered tRNA is not recognized by any of the host's natural synthetases.

A commonly used platform for evolving new synthetase specificities is the tyrosyl-tRNA synthetase (TyrRS) from the archaeon Methanococcus jannaschii (M. jannaschii). acs.org This enzyme, along with its cognate tRNA, does not cross-react with the translational machinery of E. coli, making it an ideal starting point for engineering. acs.org

Researchers have successfully engineered variants of the M. jannaschii TyrRS to specifically recognize and activate Azide-phenylalanine. This is typically achieved through site-directed mutagenesis of the amino acid binding pocket of the synthetase. By altering key residues, the pocket can be reshaped to accommodate the bulkier azide-containing side chain of Azide-phenylalanine while excluding the natural amino acid, tyrosine.

For instance, a mutant M. jannaschii TyrRS was created by randomizing five residues within its active site (Tyr34, Glu107, Asp158, Ile159, and Leu162). acs.org Another study reported the development of a new aminoacyl-tRNA synthetase (aaRS) mutant from Methanosaeta concilii tyrosyl-tRNA synthetase (Mc TyrRS) for incorporating para-azido-l-phenylalanine (AzF). researchgate.net This was achieved through initial site-specific mutations followed by random mutagenesis, resulting in mutants with enhanced incorporation ability. researchgate.net Similarly, researchers have engineered Saccharomyces cerevisiae tyrosyl-tRNA synthetase (Sc TyrRS) mutants for AzPhe incorporation in E. coli. kjom.org

The engineered synthetase is paired with a mutant amber suppressor tRNA, often a modified version of the M. jannaschii tRNATyr, which has its anticodon changed to CUA to recognize the UAG stop codon. acs.orgigem.org

Table 1: Engineered Tyrosyl-tRNA Synthetase Mutants for Azide-phenylalanine Incorporation

Synthetase OriginKey MutationsTarget Amino AcidExpression SystemReference
Methanococcus jannaschiiTyr34, Glu107, Asp158, Ile159, Leu162 (randomized)p-azido-L-phenylalanineE. coli acs.org
Methanosaeta conciliiK776, K801, M320 (mutants from random mutagenesis)para-azido-l-phenylalanine (AzF)E. coli researchgate.net
Saccharomyces cerevisiaeY43T, Y127F, D177, E178, L181 (mutated to correspond to Mj AzPheRS)p-azidophenylalanine (AzPhe)E. coli kjom.org
Methanocaldococcus jannaschiiM178T, F248Lpara-azido-L-phenylalanine (AzF)E. coli e-ksbbj.or.kr
E. coliY37I/D182S/F183M/D265Rp-azido-L-phenylalanine (pAzF)Mammalian cells nih.gov

The amber codon (UAG) is one of the three stop codons that signal the termination of protein synthesis. By introducing a UAG codon at a specific site within the gene of interest, and co-expressing the engineered orthogonal Azide-phenylalanine-tRNA synthetase and its cognate amber suppressor tRNA, the translational machinery can be hijacked to insert Azide-phenylalanine at that precise location. acs.orgigem.orgnih.gov When the ribosome encounters the UAG codon, instead of recruiting a release factor to terminate translation, the suppressor tRNA, charged with Azide-phenylalanine, binds to the UAG codon and incorporates the unnatural amino acid into the growing polypeptide chain. igem.org This technology allows for the production of proteins with a single, site-specifically incorporated Azide-phenylalanine residue. The fidelity of this process is high, with minimal incorporation of natural amino acids at the target site. acs.org

Diverse Expression Systems for Azide-Phenylalanine Incorporation

The versatility of the Azide-phenylalanine incorporation technology is demonstrated by its successful implementation in a wide range of expression systems, from simple bacteria to complex multicellular organisms.

Bacterial Expression Systems (e.g., Escherichia coli)

Escherichia coli is a workhorse for recombinant protein production and has been extensively used for the incorporation of Azide-phenylalanine. acs.orgnih.gov The process typically involves co-transforming E. coli with two plasmids: one carrying the gene of interest with an in-frame amber codon, and another plasmid encoding the orthogonal synthetase and suppressor tRNA. nih.gov

Studies have demonstrated the efficient incorporation of p-azido-l-phenylalanine into proteins in E. coli with high fidelity and good yields. For example, the incorporation of Azide-phenylalanine into sperm whale myoglobin (B1173299) in E. coli yielded approximately 2 mg of purified protein per liter of culture. acs.org Another study reported that the expression of sfGFP constructs containing azido-modified phenylalanine residues yielded between 5 and 150 mg of purified protein per liter of autoinduction media. nih.gov More recently, the use of organic solvents to improve cell permeability has been shown to significantly increase the yield of full-length protein containing Azide-phenylalanine. nih.gov Furthermore, the fast-growing bacterium Vibrio natriegens has emerged as a promising alternative to E. coli, with one study showing an improved suppression efficiency of up to 35.5% and a protein titer of 26.7 mg/L for an enhanced yellow fluorescent protein containing Azide-phenylalanine. nih.gov

Table 2: Azide-Phenylalanine Incorporation in Bacterial Systems

Host OrganismProteinYieldReference
Escherichia coliSperm Whale Myoglobin2 mg/L acs.org
Escherichia colisfGFP with azido-modified phenylalanines5 - 150 mg/L nih.gov
Vibrio natriegensEnhanced Yellow Fluorescent Protein (EYFP)26.7 mg/L nih.gov

Eukaryotic Cellular Systems (e.g., Yeast, Mammalian Cells, Drosophila melanogaster, Transgenic Silkworms)

The successful incorporation of Azide-phenylalanine has been extended to various eukaryotic systems, opening up possibilities for studying and modifying proteins in more complex cellular environments.

Yeast: The genetic code of Saccharomyces cerevisiae has been expanded to include Azide-phenylalanine. nih.gov This allows for the production of modified eukaryotic proteins in a well-characterized and easily manipulated host.

Mammalian Cells: The site-specific incorporation of Azide-phenylalanine has been achieved in mammalian cells, enabling the study of protein function in a more physiologically relevant context. nih.gov For example, p-azido-L-phenylalanine has been incorporated into proteins in mammalian cells for imaging purposes. nih.govnih.gov One study demonstrated the incorporation of a picolyl azide-lysine into sfGFP in HEK293T cells, confirming the stability and selective incorporation of the azide-bearing amino acid. frontiersin.org

Drosophila melanogaster : An insect cell-based system using Drosophila melanogaster Schneider 2 (S2) cells has been developed for incorporating non-natural amino acids. nih.gov In one study, 4-azido-L-phenylalanine was incorporated into human interleukin-8, with a yield of 1 µg per 1 mL of cell culture. nih.gov

Transgenic Silkworms: In a remarkable application, the genetic code of the domesticated silkworm, Bombyx mori, has been expanded to produce silk fibers functionalized with 4-azido-L-phenylalanine (AzPhe). nih.govbaseclick.eu Hybridizing the original transgenic line with a high silk-producing strain resulted in a 1.5-fold increase in silk fibroin production while maintaining the incorporation efficiency of AzPhe. nih.gov This innovative approach allows for the large-scale production of "clickable" silk fibers with potential applications in textiles and biomaterials. nih.gov

Cell-Free Protein Synthesis (CFPS) Methodologies

Cell-free protein synthesis (CFPS) systems offer a powerful alternative to in-vivo expression, providing a more controlled environment for producing proteins containing non-natural amino acids. E. coli-based CFPS systems have been successfully employed for the high-yield production of proteins containing site-specifically incorporated p-azido-L-phenylalanine. nih.gov

By optimizing the concentrations of the mutant TyrRS and other reaction components, researchers have achieved significant yields of modified proteins. For example, one study reported the production of up to 660 µg/mL of a modified dihydrofolate reductase (DHFR) containing p-azido-L-phenylalanine. nih.gov Another CFPS system produced 0.9–1.7 mg/mL of soluble sfGFP variants containing p-azido-L-phenylalanine. nih.gov These systems provide a rapid and efficient method for producing proteins with precisely placed azide (B81097) functionalities for subsequent chemical modification.

Table 3: Azide-Phenylalanine Incorporation in Cell-Free Systems

CFPS SystemProteinYieldReference
E. coli basedeDHFR10pAz660 µg/mL nih.gov
E. coli basedeCAT109pAz400 µg/mL nih.gov
E. coli basedmDHFR31pAz210 µg/mL nih.gov
E. coli basedsfGFP variants0.9 - 1.7 mg/mL nih.gov

Assessment of Incorporation Fidelity and Efficiency

A variety of analytical techniques are employed to assess these parameters. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) provides an initial verification of full-length protein expression. nih.govnih.gov However, for precise quantification of fidelity and efficiency, mass spectrometry (MS) is the definitive method. nih.govnih.gov Electrospray ionization quadrupole time-of-flight (ESI-Q-TOF) MS analysis of the intact protein can confirm the successful incorporation of pAzF by matching the observed molecular weight to the calculated mass. nih.govnih.govfrontiersin.org Further detailed analysis often involves proteolytic digestion of the protein followed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify peptides containing pAzF, any mis-incorporated amino acids, or the reduced p-amino-phenylalanine (pAF) byproduct. nih.gov

The efficiency of incorporation can be highly variable and is influenced by several factors. A low uptake rate of the unnatural amino acid (UAA) by the host cell can limit the intracellular concentration of pAzF, leading to premature termination of translation and a reduced yield of the full-length protein. nih.gov Studies have shown that improving cell permeability, for instance through the use of organic solvents, can significantly increase the yield of the target protein. nih.gov Furthermore, the local sequence context surrounding the amber codon has a profound impact on suppression efficiency. ethz.chresearchgate.nettum.de Research has led to the development of predictive models, such as the iPASS (Identification of Permissive Amber Sites for Suppression) tool, which analyze the nucleotide sequence flanking the UAG codon to forecast incorporation efficiency. ethz.chresearchgate.nettum.de

Table 1: Methods for Assessing Incorporation of Azide-Phenylalanine

Method Purpose Key Findings/Application Citations
SDS-PAGE Verification of full-length protein expression Confirms the production of protein at the expected molecular weight, indicating successful suppression of the amber codon. nih.gov, nih.gov
Mass Spectrometry (MS) Confirmation and Quantification Provides definitive proof of pAzF incorporation by accurate mass measurement of the intact protein or digested peptides. nih.gov, nih.gov, frontiersin.org
LC-MS/MS Fidelity and Byproduct Analysis Quantifies the fidelity by measuring the ratio of pAzF-containing peptides to those with mis-incorporated canonical amino acids or the reduced pAF form. nih.gov
Dual-Fluorescence Reporter Assay High-Throughput Efficiency Screening Allows for rapid quantification of amber suppression efficiencies by measuring the ratio of two fluorescent signals separated by a UAG-containing linker. ethz.ch, researchgate.net

Table 2: Reported Incorporation Efficiencies of Azide-Phenylalanine

Host Organism Protein/System Reported Efficiency (Suppression Efficiency) Notes Citations
E. coli BL21 EYFP-Y151AzF ~56% Compared to the yield for p-acetyl-phenylalanine; average yield for AzF was >35% relative to wild-type. nih.gov
Vibrio natriegens (Vmax™) EYFP-Y151AzF Up to 35.5 ± 0.8% Demonstrates successful use of a fast-growing bacterial host for ncAA incorporation. nih.gov
Mammalian Cells Dual-Fluorescence Reporter Highly variable Efficiency is synergistically influenced by nucleotides both upstream and downstream of the UAG codon. ethz.ch, researchgate.net

**3.4. Challenges and Mitigation Strategies in Protein Expression

The unique chemical properties of the azide moiety, while powerful for bioorthogonal chemistry, also present significant challenges during protein expression and handling. The primary issue is the chemical stability of the azide group within the reducing environment of the cell.

The azide group of pAzF is susceptible to reduction to an amine group (-NH2) within the physiological environments of host cells, converting the para-azido-phenylalanine residue into para-amino-phenylalanine (pAF). nih.govnih.gov This unintended modification is a significant challenge as it eliminates the bioorthogonal handle required for "click" chemistry and results in a heterogeneous protein product. nih.gov This reduction has been widely reported in various expression systems, including E. coli, yeast, and mammalian cells. nih.gov

The extent of this reduction can be substantial, decreasing the population of proteins containing the functional azide group to as low as 50-60% at each incorporation site. nih.govnih.gov The problem is compounded when multiple pAzF residues are incorporated into a single polypeptide, as the cumulative reduction leads to a complex and heterogeneous mixture of protein species, severely limiting applications in biomaterials and multi-site functionalization. nih.gov Studies have quantified this reduction, showing that the amount of pAF increases over the course of protein expression. nih.gov

Table 3: Quantification of pAzF Reduction to pAF During Protein Expression

Time Point (Post-Induction) Percentage of pAzF Converted to pAF Notes Citation
~1 hour ~10% Reduction begins shortly after expression is induced. nih.gov
~3 hours ~25% The relative amount of the reduced pAF form increases over time. nih.gov
~5 hours (Typical Harvest) 35-45% A significant portion of the incorporated azide is lost by the end of a typical expression protocol. nih.gov

To overcome the challenge of in vivo azide reduction, a post-purification strategy has been developed to chemically and selectively restore the azide functionality. This method converts the unwanted pAF residues back into the desired pAzF residues. nih.govresearchgate.net The core of this strategy is a chemoselective, pH-tunable diazotransfer reaction. nih.govnih.gov

The reaction utilizes the reagent imidazole-1-sulfonyl azide (ISAz) to transfer a diazo group to the primary amine of the pAF residue, converting it back into an azide. nih.govresearchgate.net A key feature of this method is its selectivity. By carefully controlling the reaction pH, the diazotransfer can be directed to selectively modify the aniline-like amine of pAF, which has a lower pKa, without reacting with other primary amines in the protein, such as the N-terminus or the epsilon-amine of lysine (B10760008) residues. nih.gov This process has been shown to be highly effective, achieving a conversion efficiency of over 95% and enabling the production of homogeneous, multi-site-functionalized proteins. nih.govresearchgate.net

Table 4: Efficiency of Chemoselective Restoration of pAzF via Diazotransfer Reaction

Reactant Reaction pH Conversion to Azide (%) Notes Citations
Boc-pAF 6.2 ~90% High reactivity of the target p-amino-phenylalanine amine across a range of pH values. nih.gov
Boc-pAF 7.4 >99.5% Near-complete conversion of the target amine. nih.gov
Boc-Lysine 7.4 ~0.5% Demonstrates high selectivity; the lysine amine is largely unreactive at this pH. nih.gov
Purified Protein (with pAF) N/A >95% The method is highly efficient for restoring azide functionality on fully folded proteins. nih.gov, researchgate.net

Applications in Bioorthogonal Chemistry with Azide Phenylalanine Hydrochloride

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regiospecific reaction between an azide (B81097), such as the one on Azide-Phenylalanine, and a terminal alkyne. nih.govresearchgate.net This reaction is catalyzed by copper(I) ions and results in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the two molecules. nih.govbeilstein-journals.org

Reaction Mechanisms and Kinetic Considerations

The mechanism of CuAAC is a stepwise process that is significantly faster than the uncatalyzed thermal cycloaddition. nih.gov The catalytic cycle begins with the formation of a copper(I) acetylide intermediate from the terminal alkyne. researchgate.net The reaction's rate-determining step is often the formation of an azide/copper(I) acetylide complex. researchgate.net Quantum mechanical studies suggest that the pre-reactive complexation between the azide's terminal nitrogen and the copper of the copper-acetylide brings the reactants into an ideal geometry for the subsequent cycloaddition, thereby lowering the activation barrier. nih.gov

Table 1: Key Mechanistic Steps in CuAAC

Step Description Key Species Involved
1. Catalyst Generation In situ reduction of Cu(II) salts (e.g., CuSO₄) to the active Cu(I) catalyst. Cu(II), Sodium Ascorbate
2. Acetylide Formation Reaction of the terminal alkyne with the Cu(I) catalyst. researchgate.net Terminal Alkyne, Cu(I)
3. Complexation Coordination of the azide (from Azide-Phenylalanine) to the copper acetylide complex. researchgate.net Copper Acetylide, Azide
4. Cycloaddition Intramolecular cycloaddition to form a six-membered copper-containing intermediate (cuprate-triazolide). Azide/Copper Acetylide Complex

| 5. Product Release | Protonolysis of the copper-triazolide intermediate releases the triazole product and regenerates the Cu(I) catalyst for the next cycle. | Cuprate-triazolide, H⁺ Source |

Design of Copper-Chelating Ligands for Enhanced Reactivity

To improve the efficiency and biocompatibility of CuAAC, various copper-chelating ligands have been developed. These ligands serve multiple purposes: they stabilize the Cu(I) oxidation state against disproportionation and oxidation, increase the solubility of the copper catalyst in aqueous buffers, and accelerate the reaction rate. nih.govbeilstein-journals.orgnih.gov

Tris(triazolylmethyl)amine ligands, such as TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), are highly effective at accelerating CuAAC and protecting the copper catalyst. nih.govacs.org The design of these ligands can be tuned to enhance catalytic activity. For instance, tris(2-benzimidazolylmethyl)amine (B1330919) ligands have been shown to greatly accelerate the CuAAC reaction. beilstein-journals.org

Furthermore, research has shown that azides containing a built-in copper-chelating moiety, such as a picolyl group, exhibit dramatically accelerated reaction kinetics. nih.govacs.org This "chelation-assisted" strategy allows for efficient labeling at significantly lower and more biocompatible copper concentrations (10–100 µM). nih.gov The chelating azide is thought to facilitate the rapid reduction of Cu(II) to the highly catalytic Cu(I) species and promote the formation of the reactive ternary complex. acs.org

Table 2: Comparison of Ligands for CuAAC

Ligand Key Feature Impact on Reaction Reference
TBTA Stabilizes Cu(I) in aqueous solutions. Significantly accelerates the reaction and prevents catalyst degradation. nih.gov
THPTA Water-soluble ligand. Accelerates cycloaddition and acts as a sacrificial reductant, protecting cells from ROS. nih.gov
BTTAA A newer generation Cu(I) ligand. Used with chelating azides at low copper concentrations for fast, biocompatible labeling. nih.gov

| Picolyl Azide | An azide with an internal copper-chelating moiety. | Dramatically accelerates CuAAC, compensating for lower copper concentrations. | nih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC that circumvents the need for a cytotoxic copper catalyst. nih.govmagtech.com.cn This reaction relies on the intrinsic reactivity of a strained cyclooctyne (B158145) with an azide, making it highly suitable for applications in living systems. nih.govku.edu

Catalyst-Free Bioconjugation Strategies

The driving force for SPAAC is the ring strain of the cycloalkyne. magtech.com.cn This strain lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures and pH without any catalyst. nih.govnih.gov The bioorthogonal nature of both the azide (on Azide-Phenylalanine) and the strained alkyne ensures that they react specifically with each other in the complex environment of a living cell. nih.gov This catalyst-free approach avoids the cellular toxicity associated with copper, making it a preferred method for in vivo imaging and labeling. ku.edu

The reaction kinetics of SPAAC are a critical consideration. While generally slower than the fastest CuAAC reactions, the development of increasingly reactive cyclooctynes has made SPAAC a highly efficient bioconjugation tool. researchgate.net The reaction follows second-order kinetics, and rates can be influenced by the specific structure of the cyclooctyne. researchgate.net

Applications with Strained Cycloalkynes (e.g., Dibenzocyclooctyne (DBCO), Bicyclononyne (BCN))

A variety of strained cycloalkynes have been developed for SPAAC, each with a different balance of reactivity, stability, and hydrophilicity. nih.gov Among the most widely used are derivatives of dibenzocyclooctyne (DBCO) and bicyclononyne (BCN). medchemexpress.comnih.gov

Dibenzocyclooctyne (DBCO): Also known as ADIBO, DBCO is a highly reactive and widely used cyclooctyne. nih.gov The fusion of two benzene (B151609) rings to the cyclooctyne core enhances its ring strain, leading to fast reaction rates with azides like Azide-Phenylalanine. ub.edu However, the hydrophobicity of the DBCO group can sometimes negatively impact the properties of the resulting bioconjugate. acs.org Kinetic studies have shown that the reaction rate for p-azidomethyl-L-phenylalanine (a close analog) with DBCO is significantly higher than that for p-azido-L-phenylalanine. researchgate.net

Bicyclononyne (BCN): BCN offers a good balance between reactivity and hydrophilicity. nih.gov While generally less reactive than DBCO, BCN is more hydrophilic, which can be advantageous for labeling water-exposed regions of proteins. nih.govub.edu Studies comparing DBCO and BCN show that DBCO's benzofusion leads to a faster reaction rate. ub.edu For instance, optimal immobilization of a DBCO derivative onto an azide-functionalized surface at 37 °C was achieved in 15-20 minutes, whereas BCN required 20-40 minutes under similar conditions. ub.edu

Table 3: Kinetic Comparison of Common Cycloalkynes in SPAAC

Cyclooctyne Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) Key Characteristics References
DIBAC/DBCO ~0.1 - 0.3 High reactivity, hydrophobic. Widely used for intracellular experiments. researchgate.net
BCN ~0.01 - 0.06 Good balance of reactivity and hydrophilicity. researchgate.netub.edu

| BARAC | ~0.9 | High reactivity but can be unstable. | researchgate.net |

Staudinger Ligation for Covalent Protein Modification

The Staudinger ligation is another key bioorthogonal reaction used for the covalent modification of proteins containing Azide-Phenylalanine. capes.gov.brspringernature.com It is based on the classic Staudinger reaction between an azide and a phosphine (B1218219). wikipedia.orgorganic-chemistry.org The ligation has been engineered to form a stable amide bond between the two reactants, effectively linking a probe or other molecule to the protein at the site of the unnatural amino acid. thermofisher.com

The reaction mechanism involves the nucleophilic attack of a specially designed phosphine (typically a triarylphosphine bearing an ortho ester group) on the azide of Azide-Phenylalanine. wikipedia.orgcatalysis.blog This forms an aza-ylide intermediate. thermofisher.com This intermediate then undergoes intramolecular rearrangement and hydrolysis, leading to the formation of a stable amide bond and a phosphine oxide byproduct. wikipedia.orgorganic-chemistry.org The reaction proceeds efficiently and selectively in aqueous environments under physiological conditions. capes.gov.brthermofisher.com

A "traceless" version of the Staudinger ligation has also been developed, where a phosphinothioester reacts with an azide to form an amide bond with no residual atoms from the phosphine reagent incorporated into the final product. nih.gov This method is particularly useful for the chemical synthesis of proteins. nih.gov The Staudinger ligation has been successfully used to selectively modify proteins containing p-azidophenylalanine with various synthetic agents, including fluorescent probes. capes.gov.brnih.gov

Photoreactive Crosslinking and Photoaffinity Labeling

The incorporation of Azide-phenylalanine, a non-canonical amino acid, into proteins provides a powerful tool for elucidating protein-protein interactions and mapping binding sites through photo-crosslinking and photoaffinity labeling. nih.govplos.org This technique relies on the site-specific introduction of the photoreactive azido (B1232118) group, which upon activation with UV light, forms a highly reactive intermediate capable of creating covalent bonds with nearby molecules. nih.govthermofisher.com

Nitrene Generation and Reaction Mechanisms

The utility of Azide-phenylalanine in photo-crosslinking stems from the light-induced conversion of its aryl azide group into a highly reactive nitrene intermediate. amazonaws.com This process is typically initiated by photolysis, where exposure to UV light causes the expulsion of nitrogen gas (N₂). wikipedia.org

The generation of the nitrene occurs via the following key steps:

Photoexcitation: The aryl azide absorbs a photon of UV light, promoting it to an electronically excited state.

Nitrogen Extrusion: In the excited state, the molecule rapidly decomposes, releasing a stable molecule of dinitrogen (N₂).

Nitrene Formation: This decomposition results in the formation of a phenylnitrene, a highly unstable and reactive species characterized by a nitrogen atom with only six valence electrons. amazonaws.com

This newly formed nitrene is a potent electrophile and can exist in two electronic spin states: a singlet state and a triplet state, which is generally more stable. wikipedia.org The nitrene can then undergo several types of reactions with molecules in its immediate vicinity:

C-H/N-H Insertion: The nitrene can insert directly into carbon-hydrogen or nitrogen-hydrogen single bonds of interacting proteins or other biomolecules. amazonaws.com

Cycloaddition: It can react with double bonds, such as those in unsaturated lipids or other amino acid side chains, to form aziridines. wikipedia.org

Ring Expansion: Aryl nitrenes can also undergo rearrangement, such as ring expansion, to form less reactive species that can still react with nucleophiles like primary amines. wikipedia.org

The short-lived and highly reactive nature of the nitrene ensures that crosslinking occurs only with molecules that are in very close proximity to the Azide-phenylalanine residue at the moment of photoactivation. researchgate.net This "zero-distance" crosslinking capability is invaluable for capturing both stable and transient protein-protein interactions in their native environment. nih.gov

Table 1: Key Events in Nitrene Generation from Azide-Phenylalanine

StepEventDescription
1 Photoactivation The aryl azide moiety of Azide-phenylalanine absorbs UV light.
2 Nitrogen Gas Expulsion The excited azide rapidly decomposes, releasing a molecule of N₂ gas. wikipedia.org
3 Nitrene Formation A highly reactive phenylnitrene intermediate is formed. amazonaws.com
4 Covalent Crosslinking The nitrene reacts with adjacent C-H, N-H, or other bonds, forming a stable covalent link. amazonaws.comwikipedia.org

Considerations for UV Activation Wavelengths and Protein Integrity

The choice of UV activation wavelength is a critical parameter in photo-crosslinking experiments using Azide-phenylalanine. The goal is to efficiently generate the reactive nitrene while minimizing photodamage to the protein and other biological components. nih.gov

Aryl azides are typically activated by long-wave UV light, generally in the range of 330-370 nm. thermofisher.com Studies have successfully employed UV light at 365 nm for in vivo photo-cross-linking with p-azido-L-phenylalanine. nih.govplos.org While effective for activating the azide, prolonged exposure to UV radiation, especially at shorter wavelengths, can be detrimental to protein integrity. It can lead to non-specific damage, protein denaturation, or degradation, complicating the interpretation of crosslinking results.

Compared to other photoreactive groups like benzophenones, which are activated at similar long wavelengths (e.g., 350-365 nm), aryl azides can sometimes require shorter wavelengths for efficient activation, increasing the risk of protein damage. nih.gov However, the high reactivity of the generated nitrene often allows for shorter irradiation times.

Several experimental factors must be carefully controlled to ensure specific crosslinking and maintain protein function:

Wavelength Selection: Use of a filtered UV lamp that provides a narrow band of light centered around the absorbance maximum of the aryl azide (typically >300 nm) is recommended to avoid exposing the sample to more damaging, shorter UV wavelengths.

Irradiation Time and Intensity: The duration and power of UV exposure should be optimized to be just sufficient for crosslinking, thereby minimizing non-specific damage.

Buffer Composition: Buffers containing primary amines, such as Tris or glycine, must be avoided during photoactivation. The highly reactive nitrene intermediate can preferentially react with these buffer components, quenching the desired crosslinking reaction with the target protein. thermofisher.com

Reducing Agents: Thiol-containing reducing agents like DTT or 2-mercaptoethanol (B42355) are incompatible with these experiments as they can reduce the azide group to an amine, rendering it photochemically inert. thermofisher.com

Table 2: Comparison of Common Photoreactive Groups and Activation Conditions

Photoreactive GroupTypical Activation Wavelength (nm)Reactive IntermediateKey Considerations
Phenyl Azide >300 nm (e.g., 365 nm) nih.govthermofisher.comNitrene amazonaws.comHighly reactive; avoid primary amine buffers and reducing agents. thermofisher.com
Benzophenone ~350-365 nm nih.govDiradical (Triplet Ketone)Less reactive with water, allowing for repeated excitation; generally causes less protein damage. nih.gov
Diazirine ~330-370 nm thermofisher.comCarbeneSmaller than azide or benzophenone; less quenched by thiols compared to azides. nih.gov

Orthogonality and Compatibility with Diverse Bioorthogonal Reactions

A defining feature of the azide group in Azide-phenylalanine is its bioorthogonality. This means the azide is chemically inert to the vast majority of functional groups found in biological systems, such as amines, thiols, and carboxylates. nih.gov This lack of reactivity prevents interference with normal cellular processes and ensures that the azide handle is available for highly specific, human-engineered chemical reactions. medchemexpress.comchemimpex.com

The azide moiety serves as a versatile chemical handle for "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility. plos.org This allows for the precise attachment of various reporter tags, probes, or other molecules to the protein of interest after its expression and incorporation of Azide-phenylalanine.

The two primary bioorthogonal reactions involving azides are:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction where the azide group on the modified protein reacts with a terminal alkyne on a probe molecule in the presence of a copper(I) catalyst. This forms a stable triazole linkage. medchemexpress.com While highly effective, the cytotoxicity of the copper catalyst can limit its application in living cells.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic metal catalyst, SPAAC utilizes a strained cyclooctyne derivative, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). medchemexpress.com The ring strain in these molecules allows them to react spontaneously and specifically with azides, forming a stable triazole ring. This reaction is highly biocompatible and widely used for labeling proteins directly in living cells and even in whole organisms. nih.gov

The ability to incorporate Azide-phenylalanine and subsequently perform these click reactions allows researchers to functionalize proteins in numerous ways. For instance, a protein containing Azide-phenylalanine can be labeled with a fluorescent dye for imaging, a biotin (B1667282) tag for purification and enrichment, or a PET tracer for in vivo imaging. nih.govlumiprobe.com

It is important to note that the azide group can be susceptible to reduction to an amine (para-amino-phenylalanine) by intracellular reducing agents, which can lower the efficiency of subsequent click reactions. nih.gov However, chemical methods have been developed to selectively and efficiently restore the azide from the reduced amine form, ensuring robust functionalization. nih.gov

Table 3: Bioorthogonal Reactions Compatible with Azide-Phenylalanine

ReactionDescriptionKey Reagent(s)Catalyst RequiredMain Application Area
CuAAC Copper-catalyzed reaction between the azide and a terminal alkyne. medchemexpress.comTerminal AlkyneCopper(I)In vitro labeling, fixed cells
SPAAC Strain-promoted reaction between the azide and a strained alkyne. medchemexpress.comCyclooctynes (e.g., DBCO, BCN)NoneLive-cell imaging, in vivo studies nih.gov
Staudinger Ligation Reaction between the azide and a specifically engineered phosphine. plos.orgTriarylphosphineNoneProtein modification, bioconjugation

Spectroscopic and Biophysical Probes Utilizing Azide Phenylalanine Hydrochloride

Azide (B81097) as an Intrinsic Vibrational Reporter

The azido (B1232118) (–N₃) group of azide-phenylalanine possesses a strong asymmetric stretching vibration that absorbs in a spectral region (around 2100 cm⁻¹) which is largely transparent for natural proteins and water. nih.govrsc.org This characteristic makes it an excellent intrinsic vibrational reporter, or "IR sensor," for probing local protein environments with minimal perturbation. nih.govnih.gov The high extinction coefficient of the azide stretch, significantly greater than other probes like the cyano group, enhances its utility, particularly in techniques like two-dimensional infrared (2D IR) spectroscopy where signal strength is critical. rsc.orgacs.org

The incorporation of azide-phenylalanine into specific sites within a protein allows researchers to use IR spectroscopy to gain detailed information about the local environment at that position. The frequency of the azide asymmetric stretch is highly sensitive to its immediate surroundings, including the polarity, hydration status, and electrostatic field of the protein matrix. rsc.orgnih.gov

For instance, when p-azido-L-phenylalanine was incorporated into two different sites in superfolder green fluorescent protein (sfGFP), the IR spectra revealed distinct local environments. At a buried, hydrophobic site, the azide group exhibited an absorption frequency similar to that in a hydrophobic solvent like DMSO. In contrast, at a solvent-exposed site, the frequency shifted to a value comparable to that in an aqueous solution, indicating hydration. nih.gov This sensitivity allows for the tracking of subtle conformational changes that alter the local environment of the incorporated probe. nih.gov

Table 1: Environmental Sensitivity of the Azide Asymmetric Stretch in p-Azido-L-phenylalanine (pAzF) Analogs

Compound/SystemEnvironmentAzide Asymmetric Stretch Frequency (cm⁻¹)Reference
4-azido-L-phenylalanine (pAzF)D₂O~2114 nih.gov
4-azido-L-phenylalanine (pAzF)Isopropanol~2105 nih.gov
sfGFP-75-pN₃CH₂PheBuried, Hydrophobic2094.3 nih.gov
sfGFP-134-pN₃CH₂PheSolvated, Hydrophilic2109.8 nih.gov
CaM108AzFApo-CaM2108 nih.gov
CaM108AzFCa²⁺/CaM-CKII Complex2118 nih.gov
DrBphP-Y472pAzFPr state (dark)2125 rsc.org
DrBphP-Y472pAzFPfr state (light)2114 rsc.org

The position of the azide asymmetric stretch band is particularly sensitive to hydrogen bonding. rsc.org Hydrogen bond formation with the terminal nitrogen atoms of the azide group can cause significant shifts in its vibrational frequency. Theoretical calculations have shown that a σ-type hydrogen bond (linear N=N···H) leads to a blue shift (higher frequency), while a π-type hydrogen bond (perpendicular to the N=N=N plane) results in a red shift (lower frequency).

This property was elegantly demonstrated in a study of a light-sensing bacteriophytochrome from Deinococcus radiodurans (DrBphP). When pAzF was incorporated at position Y472, the azide vibration frequency red-shifted from 2125 cm⁻¹ in the dark state (Pr) to 2114 cm⁻¹ in the light-activated state (Pfr). rsc.org This shift indicated a change in the hydrogen-bonding environment around the probe, reflecting the light-induced conformational change of the protein. rsc.org Similarly, studies on calmodulin (CaM) showed that the azide probe's frequency shifted upon binding to a target peptide, allowing for conformation-specific detection of protein-protein interactions. nih.gov The spectral position and line shape of the azide probe are thus powerful indicators of the local electrostatic environment and H-bonding interactions. rsc.org

The IR spectrum of azide-phenylalanine is often more complex than a single absorption band. It frequently displays a main peak corresponding to the asymmetric stretch, accompanied by one or more weaker side bands. nih.govrsc.org These additional peaks are typically the result of Fermi resonance, which is an anharmonic coupling between a fundamental vibrational mode (like the azide asymmetric stretch) and an overtone or combination band of other vibrations with similar energy. rsc.org

In p-azido-L-phenylalanine, the asymmetric azide stretch can couple with combination modes involving the symmetric azide stretch and phenyl ring vibrations. rsc.org While this can complicate the interpretation of simple linear IR spectra, it can also provide additional structural information, as the intensity and position of the Fermi resonance bands are also sensitive to the local environment. nih.govacs.org Two-dimensional IR (2D IR) spectroscopy is a powerful technique to definitively identify and characterize these Fermi resonances, as they produce distinct cross-peaks in the 2D spectrum that are predictable. acs.org Studies on calmodulin incorporating pAzF have modeled the complex lineshapes by considering Fermi resonances, which were found to differ between various protein-peptide complexes, highlighting their sensitivity to conformation. acs.org

To simplify complex spectra and definitively assign vibrational bands, isotope substitution is a valuable tool. Replacing one or more of the nitrogen atoms in the azide group with the heavier ¹⁵N isotope alters the vibrational frequency of the azide stretch modes. This shift can effectively detune the Fermi resonance, causing the side bands to diminish or disappear, resulting in a cleaner, single peak for the asymmetric stretch. This allows for a more straightforward interpretation of the relationship between the peak frequency and the local environment.

Synthesizing site-specifically ¹⁵N-labeled azides can help distinguish between multiple conformers and Fermi resonances, which can be difficult to deconvolve in linear IR spectra. This approach, combined with 2D-IR spectroscopy, provides an unambiguous way to identify the origin of complex spectral features and enhance the precision of azide-phenylalanine as a structural probe.

Time-Resolved Spectroscopic Studies of Protein Dynamics

Proteins are not static entities; they undergo complex structural fluctuations and conformational changes over a vast range of timescales, from femtoseconds to seconds. Time-resolved spectroscopy, particularly ultrafast IR techniques, allows researchers to monitor these dynamics in real time. By incorporating azide-phenylalanine into a protein, the azide's vibrational signal serves as a site-specific beacon to track local dynamic events. nih.govnih.gov

Femtosecond IR spectroscopy has been used to study the population dynamics of the azido stretching excitation in pAzF incorporated into calmodulin (CaM). These experiments revealed that the decay dynamics could be modeled by coherent excitations of Fermi resonances, with a lifetime for the azido stretching vibration of approximately 1 picosecond. acs.org This ultrafast timescale is characteristic of local fluctuations in the protein environment. acs.org

In another example, ultrafast time-resolved IR difference spectroscopy was used to study light-activated structural changes in BLUF domain proteins. By placing pAzF at key positions, researchers could observe site-specific dynamics following photoactivation, revealing differences in the response of the two sites to chromophore excitation. nih.gov Similarly, step-scan FTIR spectroscopy on a bacteriophytochrome labeled with pAzF allowed for the tracking of signal propagation through the protein on a microsecond to millisecond timescale, showing how different parts of the protein respond kinetically to the initial light stimulus. rsc.org Two-dimensional IR (2D IR) vibrational echo spectroscopy on myoglobin (B1173299) containing pAzF has also been employed to characterize protein motions, demonstrating that the probe reports on dynamics reflective of the protein itself. acs.org These studies showcase the power of combining site-specific labeling with time-resolved IR techniques to build a detailed, spatially and temporally resolved picture of protein function. rsc.orgacs.orgnih.gov

Table 2: Time-Resolved Spectroscopic Studies of Protein Dynamics with Azide-Phenylalanine

Protein SystemSpectroscopic TechniqueTimescale ProbedKey FindingReference
Calmodulin (CaM)-Peptide ComplexesFemtosecond IR Spectroscopy~1 psThe lifetime of the azido stretching vibration was determined, and dynamics were modeled as coherent excitations of Fermi resonances. acs.org
BLUF Domain Proteins (PixD, AppA)Ultrafast Time-Resolved IRps to nsRevealed site-specific nature and dynamics of light-driven structural changes, showing differential responses at different locations. nih.gov
Bacteriophytochrome (DrBphP)Step-Scan FTIR Spectroscopyµs to msTracked signal propagation from the chromophore to different protein sites, revealing concerted and individual kinetic responses. rsc.org
Myoglobin (Mb)2D IR Vibrational Echo SpectroscopypsCharacterized protein motions and interactions, showing that the probe reports on dynamics intrinsic to the protein. acs.org

Structural Biology Applications

Beyond its use as a spectroscopic probe, azide-phenylalanine is a versatile tool in structural biology, primarily through its ability to act as a photo-crosslinker and its compatibility with X-ray crystallography.

Upon exposure to UV light, the aryl azide group of pAzF becomes highly reactive, forming a nitrene intermediate that can covalently bond with nearby molecules, including amino acid side chains or other proteins. researchgate.netnih.gov This photo-crosslinking capability is invaluable for mapping protein-protein interactions in vivo and in vitro. By genetically encoding pAzF at specific locations on a protein's surface, researchers can identify interacting partners and map the interfaces of protein complexes. For example, this method was used to delineate the residues at the heteromeric interface of the 5-HT₂A-mGluR2 G-protein coupled receptor (GPCR) complex in living cells. nih.gov It has also been used to identify a homodimerization domain of the Hsp90 co-chaperone Aha1 in yeast. nih.gov This provides high-resolution structural information about transient or weak interactions that are difficult to capture by other means. researchgate.net

Furthermore, azide-phenylalanine can be incorporated into proteins for structure determination by X-ray crystallography. Because the azide group is relatively small, it often does not significantly perturb the native protein structure, allowing for the crystallization of the labeled protein. nih.gov The resulting crystal structure can provide a direct, atomic-level explanation for the spectroscopic shifts observed in solution. In the study of calmodulin, a crystal structure of CaM with pAzF incorporated at position 108 (CaM108AzF) in complex with a target peptide was solved. nih.gov This structure revealed the precise interactions between the azide probe and its environment, providing a structural basis for the IR frequency shifts observed upon peptide binding and validating the interpretation of the spectroscopic data. nih.gov

X-ray Crystallography of Azide-Labeled Protein Constructs

The site-specific incorporation of p-azido-L-phenylalanine (AzF) into proteins has proven to be a valuable tool for structural biology, enabling detailed analysis of protein structure and function through X-ray crystallography. The introduction of the azide moiety, a small and minimally perturbing photo-reactive group, allows for the determination of high-resolution crystal structures that can provide insights into local protein environments and the effects of this unnatural amino acid on protein folding and stability.

One of the key advantages of using AzF in crystallographic studies is its structural similarity to the natural amino acid phenylalanine, which often allows for its seamless integration into the protein structure without significant disruption. This has been demonstrated in studies where AzF was incorporated into proteins such as superfolder Green Fluorescent Protein (sfGFP) and antibody fragments. rcsb.orgresearchgate.netrcsb.org

Research Findings from Crystallographic Studies of Azide-Labeled Proteins

Superfolder Green Fluorescent Protein (sfGFP):

A notable example of the use of Azide-phenylalanine in X-ray crystallography is the work done on superfolder Green Fluorescent Protein (sfGFP). Researchers have successfully incorporated AzF at various positions within sfGFP and determined their crystal structures to high resolution. For instance, the crystal structures of sfGFP with AzF at residue 145 (PDB ID: 4J8A) and residue 66 (PDB ID: 4J88) have been solved. rcsb.orgpdbj.org

The study associated with PDB entry 4J8A, which describes the irradiated-state structure of sfGFP with AzF at residue 145, provides insights into the photochemical events that modulate the fluorescence of GFP. rcsb.org The high-resolution structure (1.26 Å) reveals the precise orientation of the azide group and its local environment within the protein. Similarly, the dark-state structure of sfGFP with AzF at residue 66 (PDB ID: 4J88) helps in understanding how the incorporation of this photoreactive amino acid at a different location affects the protein's properties. pdbj.orgnih.gov These studies demonstrate that the phenyl azide group can be used not just for crosslinking but also to modulate protein function through changes in interaction networks, mimicking natural post-translational modifications. researchgate.net

Trastuzumab Fab Fragment:

Another significant application of Azide-phenylalanine in X-ray crystallography is in the structural analysis of antibody fragments. The crystal structure of a Trastuzumab Fab fragment bearing p-azido-L-phenylalanine (PDB ID: 5XHF) has been determined at a resolution of 3.21 Å. rcsb.org This research highlights the utility of incorporating AzF for the site-specific chemical conjugation of antibodies, which is a promising strategy for developing antibody-drug conjugates and bispecific antibodies. The crystallographic study revealed that the azido group was highly exposed to the solvent, which is a desirable feature for efficient chemical conjugation. rcsb.org This structural information is invaluable for identifying suitable sites for unnatural amino acid incorporation to engineer novel antibody formats with therapeutic potential. rcsb.org

These examples underscore the power of X-ray crystallography in conjunction with the genetic incorporation of Azide-phenylalanine to provide detailed structural information of modified proteins. The resulting crystal structures not only confirm the successful incorporation of the unnatural amino acid but also offer a molecular-level understanding of its impact on protein structure and its potential for various biotechnological applications.

Data Table of Azide-Labeled Protein Crystal Structures

PDB IDProtein NameAzide-Phenylalanine PositionResolution (Å)R-Value WorkR-Value FreeExperimental Method
4J8A Irradiated-state superfolder Green Fluorescent Protein (sfGFP)1451.260.1290.165X-RAY DIFFRACTION
4J88 Dark-state superfolder Green Fluorescent Protein (sfGFP)66Not specified in provided resultsNot specified in provided resultsNot specified in provided resultsX-RAY DIFFRACTION
5XHF Trastuzumab Fab fragmentNot specified in provided results3.210.2190.297X-RAY DIFFRACTION

Advanced Research Applications of Azide Phenylalanine Hydrochloride

Protein Engineering and Site-Specific Functionalization

The ability to incorporate AzF at specific sites within a protein's sequence during translation has revolutionized protein engineering. This is typically achieved using an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber codon, UAG) and inserts AzF instead of a standard amino acid. nih.gov This site-specific incorporation provides a chemical "handle" for precise protein modification.

Site-specific labeling with fluorescent dyes is a powerful technique for studying protein localization, dynamics, and interactions within cells and in vivo. nih.gov By incorporating AzF into a protein of interest, researchers can attach a fluorescent probe that is linked to an alkyne or a phosphine (B1218219). nih.govlumiprobe.com This approach offers significant advantages over traditional methods of protein labeling, such as creating fusion proteins with fluorescent proteins (e.g., GFP), which can sometimes interfere with the protein's function due to their size.

The process involves two key steps:

Incorporation of AzF: A gene encoding the protein of interest is mutated to include an amber codon at the desired labeling site. This gene is then expressed in a system (e.g., mammalian cells, E. coli, or cell-free systems) that also expresses the orthogonal tRNA/synthetase pair for AzF. nih.govnih.gov

Labeling Reaction: The purified AzF-containing protein, or even the protein within a cellular context, is then treated with a fluorescent dye that has a reactive partner for the azide (B81097) (e.g., an alkyne for click chemistry). lumiprobe.comnih.gov

This method has been successfully used to label various proteins for imaging purposes. For instance, researchers have labeled the tumor suppressor protein PTEN and the immune checkpoint protein PD-L1 to study their cellular activities. nih.gov The specificity of the azide-alkyne reaction ensures that the fluorescent label is attached only at the intended site, providing a clear and accurate picture of the protein's behavior. nih.gov

Table 1: Examples of Fluorescent Labeling using Azide-Phenylalanine

Protein of Interest Labeling Chemistry Application
Superfolder Green Fluorescent Protein (sfGFP) Click Chemistry Probing local protein environments and hydration. nih.gov
β-glucuronidase Staudinger Ligation Demonstration of specific and bio-orthogonal labeling in a cell-free system. nih.gov
Erythropoietin Staudinger Ligation Labeling of a translocated and glycosylated protein in a cell-free system. nih.gov
PTEN and PD-L1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Cellular and in vivo imaging to elucidate biological activities. nih.gov

The bio-orthogonal reactivity of AzF extends beyond fluorescent labels to the conjugation of a wide range of molecules that can enhance a protein's properties or create novel functionalities. sigmaaldrich.comchemimpex.com This includes:

Affinity Tags: Small molecules or peptides that facilitate the purification or detection of the protein. By conjugating an affinity tag to a specific site, researchers can isolate the protein from complex mixtures like cell lysates with high purity. nih.gov

Polyethylene Glycol (PEG): The process of attaching PEG chains, known as PEGylation, can improve the pharmacokinetic properties of therapeutic proteins by increasing their size, solubility, and stability, and by shielding them from the immune system. Site-specific PEGylation using AzF ensures a homogeneous product with predictable properties. sigmaaldrich.com

Antibodies: Creating antibody-drug conjugates (ADCs) is a promising strategy for targeted cancer therapy. researchgate.netnih.gov By incorporating AzF into an antibody, a cytotoxic drug can be attached at a precise location, resulting in a defined drug-to-antibody ratio (DAR) and a more stable and effective therapeutic. researchgate.net

DNA Oligonucleotides: The conjugation of proteins to DNA can be used to create self-assembling nanostructures or for applications in diagnostics and single-molecule analysis.

The click chemistry reactions enabled by AzF provide a robust and versatile platform for creating these complex biomolecular conjugates with high efficiency and specificity. nih.govchemimpex.com

Understanding the intricate network of interactions between proteins and other molecules is fundamental to cell biology. AzF can be employed as a photo-crosslinking agent to "trap" these transient interactions. nih.gov When exposed to UV light, the azide group of an incorporated AzF residue forms a highly reactive nitrene, which can then form a covalent bond with a nearby interacting molecule. nih.gov

This photo-affinity labeling approach allows for the identification of direct binding partners. After crosslinking, the protein complex can be isolated and the interacting partner identified using techniques like mass spectrometry. This method is particularly useful for studying weak or transient interactions that are difficult to capture with other techniques. nih.gov

Metabolic Labeling Strategies for Proteome-Wide Analysis

In addition to site-specific incorporation, AzF and other azide-containing amino acids like azidohomoalanine (AHA) can be used for metabolic labeling of newly synthesized proteins. lumiprobe.comprinceton.edu When cells are grown in a medium containing AzF, it is incorporated into proteins in place of phenylalanine during translation. lumiprobe.com This results in a population of newly synthesized proteins that are "tagged" with azide groups.

These azide-labeled proteins can then be detected and identified using proteomic workflows. princeton.edu A common strategy involves the use of click chemistry to attach a biotin (B1667282) tag to the azide-labeled proteins. The biotinylated proteins can then be enriched from the total cell lysate using avidin-based affinity purification. nih.gov The enriched proteins are then identified by mass spectrometry, providing a snapshot of the proteins that were actively being synthesized during the labeling period. princeton.edunih.gov This technique, known as bio-orthogonal non-canonical amino acid tagging (BONCAT), is a powerful tool for studying changes in protein synthesis in response to various stimuli or in different disease states. nih.gov

Development of Genetically Encoded Biomaterials and Biopolymers

The ability to precisely control the chemical functionality of proteins through the incorporation of AzF opens up new avenues for the creation of advanced biomaterials. nih.govnih.gov By designing proteins with multiple AzF residues at specific locations, these proteins can be cross-linked into well-defined polymers and hydrogels. nih.gov

The properties of these biomaterials can be tuned by controlling the number and location of the AzF crosslinking sites. For example, researchers can create hydrogels with specific mechanical properties or that can respond to certain stimuli. These genetically encoded biomaterials have potential applications in tissue engineering, drug delivery, and as scaffolds for 3D cell culture. nih.gov A key challenge in this area has been the in vivo reduction of the azide group to an amine, which limits the efficiency of subsequent functionalization. However, methods have been developed to chemically restore the azide from the reduced amine in vitro, enabling robust production of these advanced materials. nih.gov

Elucidation of Cellular Processes and Molecular Mechanisms

Azide-phenylalanine serves as a multifunctional tool for probing the intricate workings of the cell. nih.gov Its ability to be genetically encoded into a protein of interest at a specific site provides a powerful platform for investigating protein-protein interactions, tracking protein localization, and understanding dynamic cellular events with high precision. nih.govspringernature.com

One of the primary applications of pAzF is as a photo-activatable cross-linker. nih.govspringernature.com When incorporated into a "bait" protein, the azide group remains inert until activated by UV light. Upon illumination, it forms a highly reactive nitrene intermediate that covalently bonds with nearby molecules, effectively "trapping" any interacting proteins in close proximity. springernature.com These covalently linked protein complexes can then be isolated and analyzed using techniques like mass spectrometry to identify previously unknown or transient binding partners. This method overcomes many limitations of traditional cross-linking techniques by offering site-specific control. springernature.com

Furthermore, the azide handle enables the site-specific labeling of proteins with various reporter molecules for imaging and tracking. nih.gov By using click chemistry, a fluorescent dye or a positron emission tomography (PET) tracer modified with an alkyne group can be attached to the pAzF residue on a protein of interest. nih.gov This allows for the direct visualization of the protein's localization, movement, and concentration within living cells or even in whole organisms, providing critical insights into its biological function and role in cellular pathways. nih.gov

ApplicationMethodologyOutcome
Protein-Protein Interaction Photo-Cross-linkingpAzF is incorporated into a protein of interest. Upon UV activation, the azide forms a nitrene that covalently links to adjacent interacting proteins. nih.govspringernature.com
Cellular Imaging Site-Specific LabelingA fluorophore or PET tracer with an alkyne group is attached to the azide handle on the protein via click chemistry (SPAAC). nih.gov
Biophysical Studies Vibrational ReporterThe azide stretch vibration is sensitive to its local environment and can be monitored by IR spectroscopy to report on protein hydration and structure. medchemexpress.comrsc.org

Understanding how a signal propagates through the structure of a protein is fundamental to deciphering molecular mechanisms. Azide-phenylalanine, used as a site-specific vibrational probe, has enabled researchers to track these events with exceptional temporal and spatial resolution. rsc.orgresearchgate.net

A landmark study utilized this approach to elucidate the signaling mechanism in a red-light sensing bacteriophytochrome from Deinococcus radiodurans. rsc.orgrsc.org Phytochromes are photoreceptor proteins that undergo a series of structural changes upon light absorption, which ultimately controls a biochemical output. rsc.org To follow this signal propagation, researchers incorporated pAzF at several strategic locations within the protein's photosensory unit. rsc.org

The azide group possesses a unique vibrational frequency that is easily distinguishable from the rest of the protein's signals in Fourier-transform infrared (FTIR) spectroscopy. rsc.org This allowed the researchers to monitor the local environment around each specific pAzF-labeled site. By using time-resolved step-scan FTIR spectroscopy, they could track the structural changes at each site as the protein transitioned from its inactive (Pr) to its active (Pfr) state following light excitation. rsc.orgrsc.org

The study revealed a complex sequence of events. For instance, a hairpin structure known as the "tongue region," which is critical for signaling, was found to respond and finalize its structural changes within microseconds to milliseconds, concomitant with changes in the light-sensing chromophore. rsc.org In contrast, kinetic changes at other labeled sites, even those near the chromophore, occurred on different timescales, indicating that the signal does not propagate uniformly through the protein. rsc.org This work demonstrated that incorporating an azido (B1232118) probe allows for a detailed, site-specific view of a protein's internal dynamics during function, revealing the multidimensional nature of signal transduction. rsc.orgrsc.org

Labeled Site in BacteriophytochromeObservation via FTIR SpectroscopyImplication for Signal Transduction
Y263 (in the "tongue" region) Structural changes occur in microseconds and are finalized in milliseconds, concomitant with the chromophore. rsc.orgThe tongue region is an early and direct responder in the signal propagation pathway. rsc.org
Y176 (in the BV binding pocket) Labeling at this site alters the protein structure in both the inactive (Pr) and active (Pfr) states, with strong changes observed in the Lumi-R intermediate state. rsc.orgThis residue is critical for the structural integrity and photoconversion process of the protein. rsc.org
Other Labeled Sites Kinetics of change at other sites deviate from the chromophore's kinetics, showing delayed or different responses. rsc.orgSignal propagation is not uniform; different domains of the protein restructure on different timescales, revealing a complex pathway. rsc.org

Analytical Methodologies for Azide Phenylalanine Incorporated Proteins

Mass Spectrometry for Verification of Unnatural Amino Acid Incorporation (e.g., ESI-Q-TOF)

Mass spectrometry (MS) stands as a definitive method for confirming the successful and high-fidelity incorporation of Azide-phenylalanine (AzF) into a target protein. Techniques such as Electrospray Ionization-Quadrupole Time-of-Flight (ESI-Q-TOF) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly employed for this purpose. acs.orgnih.gov These methods provide precise mass determination of the intact protein, allowing for direct comparison between the experimentally observed mass and the theoretically calculated mass of the modified protein.

The principle of this verification lies in the mass difference between the incorporated Azide-phenylalanine and the canonical amino acid it replaces, or the mass increase if it is added. For instance, the replacement of a tyrosine residue with an Azide-phenylalanine residue results in a predictable mass shift. Researchers have successfully used ESI-ion trap MS to analyze a mutant myoglobin (B1173299) containing p-azido-l-phenylalanine. The observed mass of 18456.40 ± 0.47 Da was in excellent agreement with the calculated mass of 18456.21 Da, confirming the site-specific incorporation. nih.gov The high accuracy of ESI-Q-TOF is particularly advantageous as it can resolve the multiple charge states of proteins, leading to very accurate mass measurements. baseclick.euacs.org

Similarly, MALDI-TOF MS has been used to analyze tryptic digests of proteins. In a study involving Green Fluorescent Protein (GFP), a peptide fragment containing Azide-phenylalanine at a specific site was identified by its mass of 2002.35 Da, which matched the calculated value. acs.org The absence of peaks corresponding to the wild-type protein or to the reduction of the azide (B81097) group further validates the high fidelity of the incorporation process. nih.gov

Table 1: Mass Spectrometry Verification of Azide-Phenylalanine Incorporation

ProteinIncorporation SiteMS TechniqueCalculated Mass (Da)Observed Mass (Da)Reference
MyoglobinSingle siteESI-Ion Trap MS18456.2118456.40 ± 0.47 nih.gov
Superfolder Green Fluorescent Protein (sfGFP)Site 150ESI-Q-TOF MS-Verified nih.gov
GFP(TAG) Tryptic PeptideSite 150MALDI-TOF MS2002.35~2002.4 acs.org

Gel Electrophoresis Techniques for Protein Characterization (e.g., SDS-PAGE)

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental and widely used technique for the initial characterization of proteins containing Azide-phenylalanine. nih.govrsc.org While not providing the definitive proof of mass spectrometry, SDS-PAGE is invaluable for quickly assessing the expression and incorporation of the unnatural amino acid (UAA).

The successful incorporation of Azide-phenylalanine in response to a stop codon (e.g., an amber codon, TAG) results in the production of a full-length protein. In contrast, in the absence of the UAA or a functional orthogonal translation system, translation terminates at the stop codon, producing a truncated, shorter protein. SDS-PAGE analysis, which separates proteins based on their molecular weight, can visualize this difference. A distinct band corresponding to the molecular weight of the full-length protein will appear in samples where incorporation was successful, while this band will be absent or significantly fainter in negative controls. nih.govnih.gov

Furthermore, after the Azide-phenylalanine has been "clicked" to another molecule, such as a fluorophore, a noticeable shift in the band to a higher molecular weight can often be observed on the gel, confirming the success of the conjugation reaction. In-gel fluorescence scanning can then be used to specifically detect the labeled protein. For example, the labeling of PTEN protein containing p-azido-l-phenylalanine (pAzF) with a TAMRA fluorophore was confirmed by observing a fluorescent band on an SDS-PAGE gel that was absent in the control group without pAzF. nih.gov

Table 2: Typical Observations in SDS-PAGE Analysis of Azide-Phenylalanine Incorporation

Experimental ConditionExpected Observation on SDS-PAGE GelInterpretation
Expression with AzF and orthogonal systemBand present at the expected molecular weight of the full-length protein.Successful incorporation of AzF.
Expression without AzF (negative control)Band for full-length protein is absent or faint; a band for the truncated protein may be visible at a lower molecular weight.Confirms dependence of full-length protein synthesis on AzF.
AzF-protein after "click" reaction with a tagBand shifts to a higher molecular weight compared to the unlabeled AzF-protein.Successful conjugation of the tag to the protein.
In-gel fluorescence of the "clicked" proteinFluorescent signal co-localizes with the protein band.Confirms the specific labeling of the target protein.

Advanced Spectroscopic Characterization Beyond Vibrational Probes

While the azide group itself has a distinct vibrational signature in infrared (IR) spectroscopy, the scope of spectroscopic analysis extends far beyond this. nih.govnih.gov The true power of incorporating Azide-phenylalanine often lies in its ability to act as a chemical handle for the site-specific attachment of other spectroscopic probes via bioorthogonal "click" chemistry. baseclick.eu This opens the door to a variety of advanced spectroscopic techniques.

Fluorescence Spectroscopy : The azide group enables the covalent attachment of a wide range of fluorescent dyes to a specific site on the protein. This allows for detailed studies of protein structure, dynamics, and interactions. For instance, changes in the fluorescence emission spectrum of an attached dye can report on conformational changes in the protein, binding events, or the polarity of the local environment. youtube.com Proteins like Green Fluorescent Protein (GFP) have been engineered with Azide-phenylalanine, and while GFP is intrinsically fluorescent, the azide allows for further modification or for studying its properties with additional probes. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : The azide group can be used to click-conjugate NMR-active probes to the protein. A notable application is in ¹⁹F-NMR. The azido (B1232118) group of an incorporated p-azido-L-phenylalanine can be used as a coupling site for NMR-sensitive ¹⁹F-tags. nih.gov Since ¹⁹F has a large chemical shift range and there is no natural fluorine in proteins, ¹⁹F-NMR provides a background-free window to study protein structure and conformational changes at a specific site without interference from other protein signals. nih.govnih.gov

Microscopic Imaging Techniques for Labeled Proteins (e.g., Super-Resolution Microscopy)

The site-specific incorporation of Azide-phenylalanine has revolutionized the imaging of proteins within cells. The azide moiety serves as an ideal handle for attaching small, bright, and photostable organic fluorophores via click chemistry, a requirement for advanced imaging techniques like super-resolution microscopy. rsc.orgnih.gov This approach overcomes the limitations of using larger fluorescent protein tags (like GFP), which can sometimes interfere with the function or organization of the protein of interest. rsc.org

Techniques such as direct Stochastic Optical Reconstruction Microscopy (dSTORM) and Ground-State Depletion followed by Individual Molecule Return (GSDIM) microscopy can achieve spatial resolutions of less than 20-30 nm, well below the diffraction limit of light. nih.govacs.org This allows for the visualization of protein assemblies and localization patterns with unprecedented detail.

The process involves metabolically incorporating Azide-phenylalanine into the protein of interest, followed by fixation and permeabilization of the cells. A fluorescent dye carrying a reactive alkyne group is then introduced and covalently attached to the azide-bearing protein via a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reaction. nih.govnih.gov The choice of fluorophore is critical, with dyes like Alexa Fluor 647 and various rhodamine derivatives being popular for their photoswitching properties, which are essential for localization-based super-resolution methods. rsc.orgacs.org

Table 3: Super-Resolution Imaging of Azide-Phenylalanine Labeled Proteins

TargetLabeling ChemistryFluorophoreMicroscopy TechniqueAchieved ResolutionReference
Membrane ProteinsCuAAC/SPAACAlexa Fluor 647dSTORM< 20 nm nih.gov
Bacterial Outer Membrane ProteinsClick ChemistryNot SpecifiedSingle-molecule super-resolutionHigh resolution contour imaging rsc.org
Bacterial Chemotaxis/Division ProteinsSPAACRhodamine SpirolactamsSuper-resolution imaging- acs.org
Protein Assemblies (in ultrathin sections)Click ChemistryAlexaFluor647GSDIM20-30 nm acs.org

Functional Binding Assays (e.g., Bio-Layer Interferometry)

Understanding the functional consequences of incorporating an unnatural amino acid is crucial. Functional binding assays, such as Bio-Layer Interferometry (BLI), provide a powerful platform for the real-time, label-free analysis of biomolecular interactions. nih.govnih.gov BLI can be used to determine the binding kinetics (association and dissociation rates) and affinity of a protein containing Azide-phenylalanine with its binding partners, such as other proteins, nucleic acids, or small molecules.

In a typical BLI experiment, one binding partner (the ligand) is immobilized on the surface of a biosensor tip, and the tip is then dipped into a solution containing the other binding partner (the analyte). The binding of the analyte to the immobilized ligand causes a change in the thickness of the biological layer on the sensor tip, which results in a spectral shift that is monitored in real time.

For proteins containing Azide-phenylalanine, the azide group can be exploited for immobilization. For example, the protein can be site-specifically "clicked" onto a biosensor surface that has been derivatized with an alkyne, ensuring a uniform and controlled orientation of the protein. This is a significant advantage over random immobilization methods. Alternatively, the binding of an Azide-phenylalanine-containing protein to a ligand that is already on the sensor can be studied. Researchers have used BLI to confirm that the binding properties of an αPD-L1 Fab fragment containing pAzF were not negatively affected after conjugation with another molecule. nih.gov This demonstrates the utility of BLI in validating the functional integrity of proteins modified using Azide-phenylalanine. nih.govnih.gov

Table 4: Generalized Steps for a Bio-Layer Interferometry (BLI) Experiment

StepDescriptionPurpose
1. BaselineThe biosensor is equilibrated in buffer.Establishes a stable baseline for the measurement.
2. LoadingThe ligand (e.g., an antibody or purified protein) is immobilized onto the biosensor surface.Creates the interactive surface for the binding assay.
3. AssociationThe ligand-loaded biosensor is moved into a solution containing the analyte (e.g., the AzF-modified protein) at a known concentration. Binding is monitored over time.Measures the association rate constant (kₐ).
4. DissociationThe biosensor is moved back into the buffer solution. The dissociation of the analyte from the ligand is monitored over time.Measures the dissociation rate constant (kₔ).
5. Data AnalysisThe association and dissociation curves are fitted to a binding model.Calculates the affinity constant (Kₔ = kₔ/kₐ).

Future Directions and Emerging Research Avenues

Advancements in Genetic Code Expansion Technologies for Multiple Unnatural Amino Acids

A major goal in synthetic biology is to expand the genetic code to allow for the incorporation of multiple distinct UAAs into a single protein. This would enable the creation of proteins with novel and complex functionalities. One of the key challenges in this area is the efficient and orthogonal translation of multiple UAAs.

Recent advancements have focused on developing streamlined plasmid-based systems for efficient multisite UAA incorporation in living cells. nih.govacs.org These systems often involve the use of engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that are orthogonal to the host's translational machinery. nih.govacs.org For instance, researchers have successfully incorporated two different UAAs into a single protein in E. coli by using a combination of amber and quadruplet codon suppression. nih.gov Another approach involves the reassignment of sense codons. For example, the arginine codon AGG has been successfully reassigned to encode for tyrosine, opening the door for the incorporation of other UAAs at this position. frontiersin.org

A significant hurdle in the production of proteins containing pAzF is the intracellular reduction of the azide (B81097) group to an amine, which limits the efficiency of subsequent bioorthogonal reactions. nih.gov To address this, a pH-tunable diazotransfer reaction has been developed to convert the resulting para-amino-phenylalanine (pAF) back to pAzF with high efficiency, enabling the robust functionalization of proteins at multiple sites. nih.gov

Looking ahead, the development of more efficient and orthogonal translation systems will be crucial for the routine incorporation of multiple UAAs. This will likely involve the engineering of novel aaRS/tRNA pairs with improved specificity and efficiency, as well as the exploration of alternative codon suppression strategies.

Development of Novel Bioorthogonal Reactions with Enhanced Properties

The success of pAzF as a research tool is largely due to the development of bioorthogonal reactions, which allow for the specific modification of the azide group in a biological environment. The most common bioorthogonal reactions involving azides are the Staudinger ligation and the copper(I)-catalyzed and strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC, respectively). nih.govkoreascience.kr

While these reactions have proven to be incredibly useful, there is still a need for novel bioorthogonal reactions with enhanced properties, such as faster kinetics, higher selectivity, and improved biocompatibility. nih.gov For example, researchers are exploring the use of new catalysts and activating groups to improve the efficiency of CuAAC and SPAAC. Additionally, new types of bioorthogonal reactions are being developed, such as the inverse-electron-demand Diels-Alder reaction between tetrazines and trans-cyclooctenes. koreascience.kr

The development of "smart" probes that only become fluorescent upon reaction with the azide group is another exciting area of research. nih.gov These probes would allow for the real-time monitoring of protein labeling and trafficking in living cells.

Expanding the Scope and Specificity of Spectroscopic Probes

The incorporation of pAzF into proteins provides a powerful handle for the attachment of spectroscopic probes, such as fluorophores and positron emission tomography (PET) tracers. nih.gov This allows for the study of protein localization, dynamics, and interactions in vitro and in vivo. nih.gov

One of the key challenges in this area is to develop probes with improved spectroscopic properties, such as higher quantum yields, longer lifetimes, and greater photostability. Researchers are also working on developing probes that are sensitive to their local environment, which would allow for the study of protein conformational changes and interactions.

The azide group itself has a distinctive infrared (IR) absorption, which can be used as a vibrational probe to study local protein dynamics during folding and catalysis. nih.gov This technique is particularly useful for studying proteins in their native environment, as it does not require the introduction of a bulky fluorescent probe.

Future research in this area will likely focus on the development of novel spectroscopic probes with enhanced properties and the application of these probes to study increasingly complex biological processes.

Applications in More Complex Biological Systems and In Vivo Research Models

While much of the research on pAzF has been conducted in simple model organisms like E. coli, there is a growing interest in applying this technology to more complex biological systems, such as mammalian cells and whole organisms. nih.gov This presents a number of challenges, as the translational machinery is not well conserved between prokaryotes and eukaryotes. acs.org

Despite these challenges, researchers have successfully incorporated pAzF into proteins in mammalian cells and have used this technology to study protein function in vivo. nih.gov For example, pAzF has been used to label and track proteins in living mice, providing valuable insights into their biological activities. nih.gov

The development of more efficient and robust methods for incorporating pAzF into proteins in complex organisms will be a major focus of future research. This will likely involve the engineering of novel aaRS/tRNA pairs that are specific for mammalian cells, as well as the development of new delivery methods for the UAA and the genetic machinery required for its incorporation.

Rational Design of Next-Generation Azide-Bearing Unnatural Amino Acids for Tailored Applications

The versatility of pAzF has inspired the design of a new generation of azide-bearing UAAs with tailored properties. By modifying the structure of the amino acid, researchers can fine-tune its reactivity, stability, and spectroscopic properties.

For example, researchers have synthesized a variety of UAAs with different tether lengths between the amino acid backbone and the azide group. nih.gov This allows for the optimization of the distance between the reactive handle and the protein surface, which can be important for certain applications, such as protein immobilization. nih.gov

In addition to modifying the linker, researchers are also exploring the use of different azide-containing aromatic rings. This could lead to the development of UAAs with altered electronic properties, which could be useful for developing novel spectroscopic probes or for fine-tuning the reactivity of the azide group. The use of UAAs also allows for precise control over the pKa values and reduction potentials of residues, which is valuable in the study and design of radical enzymes. nih.gov

Q & A

Q. How is Azide-phenylalanine hydrochloride utilized in studying protein environments?

this compound serves as an unnatural amino acid with an azido group that acts as a vibrational reporter. It is site-specifically incorporated into proteins via genetic code expansion, enabling detection of local environmental changes (e.g., polarity, hydration) using techniques like infrared spectroscopy or Raman imaging. For optimal results, ensure the azide group is positioned in regions of interest (e.g., active sites) and avoid steric hindrance during incorporation .

Q. What safety protocols are essential when handling this compound?

  • Storage: Store in dilute aqueous solutions (≥10 mM) at 2–8°C to mitigate explosive risks associated with crystalline forms .
  • Handling: Use PPE (gloves, goggles, respirators) and work in well-ventilated fume hoods. Avoid grinding dry powders or exposing the compound to heat or friction .
  • Waste disposal: Neutralize azides with sodium nitrite or cerium sulfate before disposal to prevent unintended reactions .

Q. How should stock solutions of this compound be prepared?

Dissolve the compound in DMSO at 25°C, achieving a solubility of ≥103.3 mg/mL. For a 10 mM solution:

Mass (mg)Molecular WeightVolume (mL)
2.43242.661.0
Verify solubility experimentally and aliquot to avoid freeze-thaw cycles .

Advanced Research Questions

Q. What experimental design considerations apply to click chemistry labeling with this compound?

  • Reaction compatibility: Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regiospecific 1,4-triazole formation. Ensure peptide backbones or side chains are compatible with polar solid-phase supports .
  • Optimization: Test reaction efficiency (>95% conversion) using LC-MS or MALDI-TOF. Avoid copper-induced protein oxidation by adding ascorbate or THPTA ligands .
  • Controls: Include non-azide-containing mutants to confirm labeling specificity .

Q. How can data contradictions in miRNA transfection studies using this compound be resolved?

In miRNA-34a/c experiments, exclude proteins with seed sequences in their 3'UTRs to reduce false positives from artificial seed regions. Use quantitative proteomics (e.g., SILAC) to validate target proteins and normalize against non-transfected controls .

Q. What strategies optimize solid-phase peptide synthesis (SPPS) with this compound?

  • Coupling efficiency: Use Fmoc-protected azide derivatives synthesized via Mitsunobu reactions. Monitor coupling via Kaiser test or UV absorbance .
  • Side-chain protection: Employ acid-labile protecting groups (e.g., tert-butyl) to prevent azide reduction during cleavage .
  • Post-synthetic modification: Perform CuAAC after SPPS to avoid copper interference with resin-bound peptides .

Q. How can explosive risks during this compound synthesis be mitigated?

  • Synthetic route: Follow the modified protocol by Richardson et al., which avoids isolating intermediates with high azide content. Use differential scanning calorimetry (DSC) to assess thermal stability of intermediates .
  • Scale-up precautions: Conduct reactions in diluted aqueous phases and avoid concentrating azide-containing solutions to dryness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.